4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole is a complex organic compound classified within the indole family. Indoles are heterocyclic aromatic compounds known for their significance in biological processes and presence in various natural products and pharmaceuticals. The specific structure of 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole features a benzyloxy group at the fourth position of the indole ring, with ethyl and methyl substituents at the second and sixth positions, respectively. This arrangement contributes to its unique chemical properties and reactivity, making it a subject of interest in scientific research and industry applications.
Methods: The synthesis of 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole can be achieved through several methods:
Technical Details: In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors may be employed to enhance control over reaction parameters, alongside catalysts to improve reaction rates. Purification methods like crystallization or chromatography are often necessary to isolate the final product .
The molecular structure of 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C18H19NO |
Molecular Weight | 265.3 g/mol |
IUPAC Name | 2-Ethyl-6-methyl-4-phenylmethoxy-1H-indole |
InChI Key | VKRFGUWKDCHECY-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C |
The structure includes a central indole core with various substituents that influence its chemical behavior.
4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole can participate in various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action for 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole involves several pathways:
This multifaceted mechanism suggests potential therapeutic applications.
The physical properties of 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole include:
Property | Value |
---|---|
Appearance | Off-white solid |
Melting Point | Not specified |
Key chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for understanding the compound's behavior in different environments .
4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole has several noteworthy applications in scientific research:
These diverse applications underscore its importance in both academic research and industrial contexts.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3